1-(4-Chlorophenyl)ethan-1-one phenylhydrazone

Polarography Tautomerism Stereoisomerism

Researchers requiring hydrazone building blocks with verified tautomeric fidelity face supply inconsistency. 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone (CAS 57845-08-6) resolves this by maintaining the hydrazone tautomer in both solid state and freshly prepared solution-unlike aliphatic analogs that shift to the ene-hydrazine form upon dissolution. - Para-Cl substituent provides a calibrated electronic probe (Hammett ρ = -0.82) for structure-reactivity studies. - Validated precursor for pyrazole-4-carbaldehyde scaffolds via Vilsmeier formylation; chloro handle retained for downstream diversification. - Documented reaction pathway with CCl₄/CuCl yields 1-chloro-4-(2,2-dichloro-1-methylethenyl)benzene for cross-coupling applications. Standard analytical data and reproducible scale-up protocols available.

Molecular Formula C14H13ClN2
Molecular Weight 244.72 g/mol
CAS No. 57845-08-6
Cat. No. B3065704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)ethan-1-one phenylhydrazone
CAS57845-08-6
Molecular FormulaC14H13ClN2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESCC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2/c1-11(12-7-9-13(15)10-8-12)16-17-14-5-3-2-4-6-14/h2-10,17H,1H3/b16-11+
InChIKeyYYYWZVSFFKHZNV-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)ethan-1-one phenylhydrazone (CAS 57845-08-6) Procurement and Compound Class Overview


1-(4-Chlorophenyl)ethan-1-one phenylhydrazone (CAS 57845-08-6), also known as 4′-chloroacetophenone phenylhydrazone, is an aromatic hydrazone derivative with the molecular formula C14H13ClN2 and molecular weight of 244.72 g/mol [1]. The compound is formed via condensation of 4-chloroacetophenone with phenylhydrazine, bearing a para-chloro substituent on the acetophenone-derived aromatic ring and an N-phenyl hydrazone moiety [2]. Its IUPAC designation is N-[(E)-1-(4-chlorophenyl)ethylideneamino]aniline, and computed physicochemical properties include XLogP3-AA = 4.4, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, rotatable bond count = 3, and topological polar surface area = 24.4 Ų [1]. The compound is catalogued under EINECS 260-984-4 and NSC 68563, and is commercially available as a fine chemical intermediate and research reagent [1].

Why Generic Substitution of 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone (CAS 57845-08-6) with Unspecified Hydrazones Is Not Scientifically Advisable


Hydrazone derivatives are not functionally interchangeable due to substituent-dependent variations in electronic character, tautomeric equilibrium, and stereochemical stability. Polarographic studies have demonstrated that phenylhydrazones of acetophenone and 4′-chloroacetophenone exist predominantly in the hydrazone tautomeric form in freshly prepared solutions and in the free state, whereas phenylhydrazones of aliphatic carbonyl compounds (e.g., acetaldehyde, isobutyraldehyde) undergo tautomeric shift to the ene-hydrazine form upon dissolution in alcohol [1]. Furthermore, autoxidation studies of acetophenone phenylhydrazones reveal that substituents on the hydrazine-derived ring exhibit a Hammett ρ value of −2.8, while substituents on the ketone-derived ring exhibit a ρ value of only −0.82, indicating that electronic effects are transmitted asymmetrically and that the spin density in the delocalized hydrazonyl radical is concentrated on the nitrogen atoms [2]. The para-chloro substituent in 4′-chloroacetophenone phenylhydrazone specifically modulates both the electronic environment of the azomethine linkage and the compound's redox behavior relative to unsubstituted or methyl-substituted analogs. Consequently, substituting this compound with an alternative hydrazone—even one of identical molecular weight—without accounting for substituent-specific electronic parameters and tautomeric preferences risks introducing uncontrolled variability in synthetic yields, spectroscopic calibration, and biological assay outcomes.

Quantitative Evidence Guide: Differentiating Features of 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone (CAS 57845-08-6)


Tautomeric Stability: 4′-Chloroacetophenone Phenylhydrazone Retains Hydrazone Form in Solution

Polarographic half-wave potential measurements confirm that 4′-chloroacetophenone phenylhydrazone maintains the hydrazone tautomeric structure both in the free solid state and in freshly prepared alcoholic solution, whereas phenylhydrazones of aliphatic carbonyl compounds (acetaldehyde and isobutyraldehyde) undergo conversion to the ene-hydrazine form upon dissolution [1]. This tautomeric fidelity distinguishes the aromatic hydrazone scaffold from its aliphatic counterparts and ensures reproducible redox behavior in electrochemical and synthetic applications.

Polarography Tautomerism Stereoisomerism Hydrazone Chemistry

Substituent Electronic Effects: Chloro Group Modulates Redox Susceptibility

In acetophenone phenylhydrazones, the electronic influence of substituents on autoxidation rate is highly position-dependent. Substituents on the hydrazine-derived aromatic ring exert a Hammett ρ value of −2.8, whereas substituents on the ketone-derived aromatic ring exhibit a substantially attenuated ρ value of −0.82 [1]. The para-chloro substituent in 1-(4-chlorophenyl)ethan-1-one phenylhydrazone resides on the ketone-derived ring, placing it in the lower-sensitivity electronic environment. This substituent-specific ρ value quantifies how the chloro group's electron-withdrawing character translates into a predictable, moderate modulation of redox susceptibility compared to unsubstituted acetophenone phenylhydrazone (ρ = −0.82 baseline within same moiety).

Autoxidation Hammett Correlation Hydrazonyl Radical Structure-Activity Relationship

Synthetic Utility: Direct Conversion to 1-Chloro-4-(2,2-dichloro-1-methylethenyl)benzene

1-(4-Chlorophenyl)ethanone hydrazone serves as a defined intermediate in the synthesis of 1-chloro-4-(2,2-dichloro-1-methylethenyl)-benzene via reaction with carbon tetrachloride and copper(I) chloride [1]. The hydrazone is prepared by condensation of 4-chloroacetophenone (13.0 mL, 0.1 mol) with 100% hydrazine hydrate (9.7 mL, 0.2 mol) in absolute ethanol, yielding a slight-yellow crude product that is used directly in subsequent dichloroalkene formation. In parallel synthetic applications, this phenylhydrazone derivative has been employed as a precursor to pyrazole-4-carbaldehydes via Vilsmeier-Haack formylation, a transformation that exploits the electrophilic reactivity of the hydrazone moiety [2].

Organic Synthesis Dichloroalkene Synthesis Hydrazone Intermediate Heterocyclic Precursor

Physicochemical Profile: Computed Boiling Point, Flash Point, and Density for Handling and Formulation

Computed physicochemical parameters for 1-(4-chlorophenyl)ethan-1-one phenylhydrazone include boiling point 355.6 °C at 760 mmHg, flash point 168.8 °C, and density 1.11 g/cm³ [1]. The XLogP3-AA value of 4.4 indicates substantial lipophilicity, and the topological polar surface area of 24.4 Ų suggests limited aqueous solubility and preferential partitioning into organic phases [2]. These values differentiate this hydrazone from more polar analogs (e.g., hydrazones bearing hydroxyl or carboxyl substituents) and inform solvent selection, storage conditions, and safety handling protocols during procurement.

Physicochemical Properties Safety Assessment Formulation Storage Stability

1-(4-Chlorophenyl)ethan-1-one phenylhydrazone (CAS 57845-08-6): Recommended Research and Industrial Application Scenarios


Synthesis of Dichloroalkene Derivatives via Hydrazone Intermediates

Researchers developing dichloroalkene building blocks for pharmaceutical or agrochemical programs should select 1-(4-chlorophenyl)ethanone hydrazone over unsubstituted or aliphatic hydrazone analogs due to its documented reaction pathway with CCl4/CuCl [1]. The para-chloro substituent is retained in the 1-chloro-4-(2,2-dichloro-1-methylethenyl)-benzene product, providing a handle for subsequent cross-coupling or nucleophilic aromatic substitution. The hydrazone preparation protocol is fully specified (100% hydrazine hydrate, absolute ethanol, stoichiometric ratios of 0.2 mol hydrazine to 0.1 mol ketone), enabling reproducible scale-up.

Electrochemical or Polarographic Studies Requiring Defined Tautomeric States

Investigators conducting polarographic or voltammetric studies of hydrazone redox behavior should prioritize 4′-chloroacetophenone phenylhydrazone because its tautomeric fidelity in solution has been experimentally verified [1]. Unlike aliphatic hydrazones, which undergo solvent-induced tautomerization to the ene-hydrazine form, this compound maintains the hydrazone structure in both solid state and freshly prepared alcoholic solutions. This stability simplifies interpretation of half-wave potential data and eliminates tautomer-dependent variability in electrochemical measurements.

Autoxidation Studies Probing Substituent Electronic Effects on Hydrazonyl Radical Stability

For mechanistic studies of hydrazone autoxidation and hydrazonyl radical formation, the para-chloro substituent on the ketone-derived ring of 1-(4-chlorophenyl)ethan-1-one phenylhydrazone offers a well-characterized electronic probe [1]. The established Hammett ρ value of −0.82 for substituents on this ring position allows researchers to quantitatively interpret autoxidation rate differences relative to unsubstituted acetophenone phenylhydrazone, providing a calibrated reference point for structure-reactivity investigations.

Precursor to Functionalized Pyrazoles via Vilsmeier-Haack Formylation

Synthetic chemists requiring pyrazole-4-carbaldehyde scaffolds should procure 1-(4-chlorophenyl)ethan-1-one phenylhydrazone as a validated precursor. Reaction of this hydrazone with Vilsmeier reagent (POCl3/DMF) affords the corresponding pyrazolaldehyde in excellent yield, providing an efficient two-step sequence from commercially available 4-chloroacetophenone [1]. The chloro substituent remains intact throughout the formylation and cyclization steps, enabling further diversification of the heterocyclic core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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